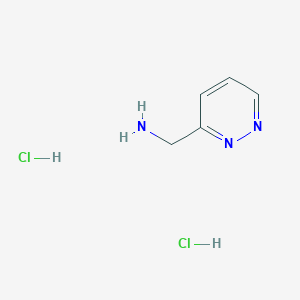

Pyridazin-3-ylmethanamine;dihydrochloride

Description

Significance of the Pyridazine (B1198779) Heterocycle in Synthetic Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern synthetic and medicinal chemistry. researchgate.netwikipedia.org Its unique physicochemical properties distinguish it from other azines and render it an attractive scaffold for drug design and molecular recognition. nih.govnih.gov The pyridazine ring is characterized by weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, which are crucial for drug-target interactions. nih.govnih.gov These inherent characteristics contribute to its utility in molecular recognition and can offer advantages in drug discovery, such as reduced lipophilicity and potentially lower inhibitory effects on cytochrome P450 enzymes. nih.gov

The versatility of the pyridazine heterocycle allows for easy functionalization at various positions on the ring, making it an attractive and adaptable building block for the synthesis of more complex molecules, including a wide array of fused heterocyclic systems. researchgate.netacs.org This adaptability has led to its incorporation into numerous compounds with a broad spectrum of pharmacological activities. researchgate.net Historically rare in nature, the pyridazine structure is now a recognized pharmacophore found in several herbicides and a number of pharmaceutical drugs. wikipedia.org The first U.S. FDA-approved drugs containing a pyridazine ring, relugolix (B1679264) and deucravacitinib, highlight its growing importance in pharmaceutical development. nih.gov Synthetic strategies to access pyridazine derivatives are diverse, often involving the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. wikipedia.orgliberty.edu

Overview of Aminopyridazine Scaffolds as Chemical Building Blocks

Among the various derivatives, aminopyridazine scaffolds are particularly noteworthy as versatile chemical building blocks in organic synthesis and drug discovery. acs.org The amino group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries. 3-Aminopyridazines, for example, are considered interesting pharmacophores and can serve as precursors for fused heterocyclic systems like triazolo[4,3-b]pyridazines. acs.orgsemanticscholar.org These scaffolds are instrumental in creating compounds that can mimic α-helices to target protein-protein interactions. acs.org

The aminopyridazine moiety is a key structural feature in many biologically active molecules. Its ability to form hydrogen-bond interactions is often exploited in the design of kinase inhibitors, where it can bind to the hinge region of the ATP-binding site. biorxiv.org The strategic placement of the amino group on the pyridazine ring influences the molecule's electronic properties and biological activity, making it a critical component for lead optimization in medicinal chemistry programs. nih.gov The synthesis of aminopyridazine derivatives can be achieved through various methods, including the reaction of substituted 3-chloropyridazines with amines. acs.org

Scope of Academic Research on Pyridazin-3-ylmethanamine (B1322590) Dihydrochloride (B599025) and its Analogues

Pyridazin-3-ylmethanamine dihydrochloride is a specific example of a pyridazine-based compound that serves as a building block for laboratory and research use. cymitquimica.combldpharm.com Its structure features a pyridazine ring substituted with a methanamine group, presented as a dihydrochloride salt to improve stability and solubility. This compound and its analogues are subjects of academic and industrial research, primarily within the context of creating larger, more complex molecules for biological screening.

Chemical and Physical Properties of Pyridazin-3-ylmethanamine;dihydrochloride

| Property | Value | Source |

| CAS Number | 2375272-95-8 | cymitquimica.combldpharm.com |

| Molecular Formula | C₅H₉Cl₂N₃ | cymitquimica.combldpharm.com |

| Molecular Weight | 182.05 g/mol | cymitquimica.combldpharm.com |

| Physical Form | Solid | cymitquimica.com |

| Purity | ≥97% | cymitquimica.com |

| Storage | Inert atmosphere, room temperature | bldpharm.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-5-2-1-3-7-8-5;;/h1-3H,4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDKXRLVTWUVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375272-95-8 | |

| Record name | (pyridazin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridazin 3 Ylmethanamine Dihydrochloride and Its Structural Analogues

Primary Synthetic Routes to Pyridazin-3-ylmethanamine (B1322590) Dihydrochloride (B599025)

The construction of the Pyridazin-3-ylmethanamine dihydrochloride scaffold can be approached through several key synthetic strategies. These routes often involve the initial formation of a suitable pyridazine (B1198779) precursor followed by the introduction of the aminomethyl group.

Nucleophilic Substitution Reactions in Pyridazine Synthesis

Nucleophilic substitution is a fundamental strategy for the introduction of various functional groups onto the pyridazine ring, which is inherently electron-deficient. A common approach to synthesizing the target molecule involves the preparation of a pyridazine ring bearing a suitable leaving group, such as a halogen, at the 3-position. This halo-pyridazine can then undergo nucleophilic substitution with a reagent that provides the aminomethyl moiety.

One potential pathway involves the synthesis of a 3-halomethylpyridazine, such as 3-(chloromethyl)pyridazine (B1315788) or 3-(bromomethyl)pyridazine. This intermediate can then be subjected to amination reactions. For instance, reaction with ammonia (B1221849) or a protected form of ammonia can yield the desired primary amine. The Gabriel synthesis, a classic method for preparing primary amines, offers a viable route wherein the halomethylpyridazine is reacted with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the free amine. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comwur.nlmasterorganicchemistry.comorganic-chemistry.org

Another strategy involves the direct substitution of a halogen on the pyridazine ring. For example, 3-chloropyridazine (B74176) can be reacted with an appropriate nucleophile to introduce the aminomethyl precursor. wur.nlnih.gov

Catalytic Coupling Methodologies for Pyridazine Functionalization

Modern synthetic organic chemistry offers powerful catalytic cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are highly applicable to the functionalization of pyridazines. Palladium- and copper-catalyzed reactions are particularly prominent in this regard.

For the synthesis of Pyridazin-3-ylmethanamine, a precursor such as pyridazine-3-carbonitrile (B1590183) can be synthesized and subsequently reduced. The nitrile group can be introduced onto the pyridazine ring through methods like cyanation of a halo-pyridazine. The subsequent reduction of the nitrile to a primary amine can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with reagents like Raney Nickel. masterorganicchemistry.comresearchgate.net

Alternatively, a pyridazine-3-carbaldehyde (B3024196) precursor can be synthesized. This aldehyde can then be converted to the target amine via reductive amination. google.comlibretexts.orgnih.govorganic-chemistry.orgresearchgate.net This two-step, one-pot process typically involves the formation of an imine with ammonia, followed by in-situ reduction with a suitable reducing agent like sodium borohydride. libretexts.orgnih.govorganic-chemistry.orgresearchgate.net

Synthesis of Modified Pyridazin-3-ylmethanamine Derivatives

The synthesis of modified derivatives of Pyridazin-3-ylmethanamine allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. These modifications can be introduced at the pyridazine core or the alkyl side chain.

Strategies for Alkylation and Arylation of the Pyridazine Core

The introduction of alkyl and aryl groups onto the pyridazine ring can be accomplished through various methods, including nucleophilic substitution and catalytic cross-coupling reactions. For instance, halo-pyridazines can serve as substrates for Suzuki-Miyaura, Stille, or Heck coupling reactions to introduce a wide range of aryl and vinyl substituents. researchgate.net Copper-catalyzed arylation has also been reported as an effective method. mdpi.com

Direct C-H arylation of pyridazines is another emerging strategy that avoids the need for pre-functionalized starting materials. mdpi.com

Approaches to Functionalization of the Pyridazine Ring System

The pyridazine ring can be further functionalized with a variety of substituents to modulate its electronic and steric properties.

Trifluoroethoxy Substitution: A trifluoroethoxy group can be introduced onto the pyridazine ring, typically through a nucleophilic aromatic substitution reaction. For example, a chloropyridazine derivative can be reacted with sodium 2,2,2-trifluoroethoxide to yield the corresponding trifluoroethoxy-substituted pyridazine. bldpharm.com

Methyl, Methoxy, and Chloro Substitutions: These common substituents can be introduced using a variety of established methods.

Methyl groups can be installed via cross-coupling reactions using organometallic reagents such as methylmagnesium bromide or through radical methylation reactions. The synthesis of 3-chloro-6-methylpyridazine (B130396) is a known procedure. organic-chemistry.org

Methoxy groups are typically introduced by nucleophilic substitution of a halide with a methoxide (B1231860) source, such as sodium methoxide. researchgate.netresearchgate.net The synthesis of 3-amino-6-methoxypyridazine (B1266373) is well-documented. researchgate.netresearchgate.netrsc.org

Chloro groups can be introduced by treating a pyridazinone with a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride. nih.govgoogle.comnih.govgoogle.com The synthesis of 3,6-dichloropyridazine (B152260) is a common starting point for many pyridazine derivatives. nih.govgoogle.comnih.govgoogle.com

The following table summarizes some key starting materials and their corresponding substituted pyridazine products:

| Starting Material | Reagent(s) | Product | Reference(s) |

| 3,6-dihydroxypyridazine | POCl₃ or PCl₅ | 3,6-dichloropyridazine | nih.govgoogle.comnih.govgoogle.com |

| 3-amino-6-chloropyridazine | NaOMe, MeOH | 3-amino-6-methoxypyridazine | researchgate.netresearchgate.netrsc.org |

| 3,6-dichloropyridazine | NH₃/H₂O | 3-amino-6-chloropyridazine | google.comresearchgate.net |

| 3-chloropyridazine | NaOCH₂CF₃ | 3-(trifluoroethoxy)pyridazine | bldpharm.com |

Preparation of Alkyl Side Chain Analogues

Modifications to the alkyl side chain of Pyridazin-3-ylmethanamine can lead to a variety of analogues with potentially altered properties.

Piperidine (B6355638) and Pyrrolidine (B122466) Substituents: The introduction of piperidine and pyrrolidine rings onto the methyl side chain can be achieved by reacting a 3-(halomethyl)pyridazine with piperidine or pyrrolidine, respectively. This nucleophilic substitution reaction typically proceeds under basic conditions.

Methyl Substituents: The introduction of a methyl group on the alkyl side chain, for example, to create 1-(pyridazin-3-yl)ethanamine, can be accomplished through several routes. One approach involves the reaction of pyridazine-3-carbonitrile with a methyl Grignard reagent, followed by reduction of the resulting imine.

Mechanistic Aspects of Synthetic Pathways

Understanding Reaction Selectivity in Pyridazine Functionalization

Reaction selectivity is a cornerstone of pyridazine chemistry, ensuring that functional groups are introduced at the desired positions of the heterocyclic ring. The π-deficient nature of pyridazine makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic aromatic substitution. Chemists have developed several strategies to overcome these challenges and achieve high regioselectivity.

One powerful method is the inverse-electron-demand aza-Diels-Alder reaction . In this approach, electron-deficient azadienes, such as 1,2,3-triazines or 1,2,4,5-tetrazines, react with electron-rich dienophiles like 1-propynylamines or alkynyl sulfides. organic-chemistry.orgrsc.org The reaction is highly regioselective, with the cycloaddition mode being precisely controlled, leading to the formation of specific pyridazine isomers. organic-chemistry.org For instance, the reaction between tetrazines and alkynyl sulfides can be guided to selectively produce different regioisomers by tuning the solvent; reactions in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) at lower temperatures have shown different selectivity compared to those in toluene (B28343) at higher temperatures. rsc.org

Another critical strategy involves directed metalation . This technique uses a directing group on the pyridazine ring to guide a metalating agent to a specific adjacent position. Thio-substituted pyridazines have been used as versatile building blocks for this purpose. uni-muenchen.de By employing specific zinc or magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethyl-piperidin-1-yl), it is possible to regioselectively deprotonate (magnesiate) the pyridazine ring at the position ortho to the directing group. uni-muenchen.de The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high precision. uni-muenchen.de The choice of the TMP base and reaction conditions allows for the selective functionalization at different positions of the pyridazine scaffold. uni-muenchen.de

The inherent electronic properties of the pyridazine ring and the substituents attached to it also play a crucial role. For example, in the synthesis of pyrido[3,4-c]pyridazines, the reactivity of different positions on the ring towards nucleophiles can be selective, allowing for a stepwise functionalization process. researchgate.net By understanding these subtle electronic and steric influences, chemists can predict and control the outcome of functionalization reactions, which is essential for constructing complex pyridazine-based molecules. acs.org

Optimization of Reaction Conditions (e.g., solvents, bases, temperature)

The optimization of reaction conditions is a critical step in developing efficient and high-yielding synthetic routes for pyridazine derivatives. Parameters such as solvent, base, temperature, and catalyst loading are systematically varied to maximize product formation and minimize side reactions. researchgate.netresearchgate.net

The choice of solvent can dramatically influence the course of a reaction. A notable example is the Cu(II)-catalyzed aerobic 6-endo-trig cyclization, where the solvent determines the final product. organic-chemistry.org When the reaction is conducted in acetonitrile (B52724) (MeCN), 1,6-dihydropyridazines are obtained in good yields. However, switching the solvent to acetic acid (AcOH) leads directly to the formation of the fully aromatic pyridazines. organic-chemistry.org Similarly, the regioselectivity of pyridazine synthesis from tetrazines and alkynyl sulfides is solvent-dependent, with HFIP promoting higher selectivity at lower temperatures compared to toluene. rsc.org

The selection of an appropriate base and catalyst system is equally important, particularly in cross-coupling reactions. In the S-arylation of thiols with aryl iodides catalyzed by copper(I) complexes, a systematic optimization of conditions is necessary to achieve high yields. mdpi.com The data below illustrates the screening of various parameters for the coupling of iodobenzene (B50100) and thiophenol.

| Entry | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K3PO4 | Dioxane | 110 | 2 | 95 |

| 2 | Cs2CO3 | Dioxane | 110 | 2 | 88 |

| 3 | K2CO3 | Dioxane | 110 | 2 | 75 |

| 4 | K3PO4 | Toluene | 110 | 2 | 82 |

| 5 | K3PO4 | DMF | 110 | 2 | 79 |

| 6 | K3PO4 | Dioxane | 90 | 2 | 65 |

| 7 | K3PO4 | Dioxane | 110 | 1 | 70 |

This table presents hypothetical data based on findings in the cited literature for illustrative purposes. mdpi.com

Temperature is another critical parameter that often controls reaction kinetics and selectivity. For instance, aza-Diels-Alder reactions are sensitive to temperature, which can affect the selectivity of the cycloaddition. organic-chemistry.org In other cases, refluxing conditions are required to drive reactions to completion, such as the synthesis of 3-chloropyridazine derivatives from pyridazinones using phosphorus oxychloride or the cyclization of hydrazones in ethanol. nih.govuminho.pt The duration of heating is also optimized; for example, in the synthesis of pyrimido[1,2-b]pyridazines, the reaction mixture is heated under reflux for a specific period, followed by the addition of a base and further heating to ensure complete cyclization. semanticscholar.org

The following table summarizes the optimization of conditions for a generic palladium-catalyzed cross-coupling reaction on a pyridazine core, demonstrating how systematic adjustments lead to improved outcomes.

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 65 |

| 2 | Pd2(dba)3 | SPhos | K3PO4 | Toluene | 78 |

| 3 | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 85 |

| 4 | Pd2(dba)3 | XPhos | Cs2CO3 | Toluene | 92 |

| 5 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 89 |

This table presents hypothetical data based on findings in the cited literature for illustrative purposes. uni-muenchen.deresearchgate.net

Through meticulous optimization of these reaction parameters, synthetic chemists can develop robust and scalable protocols for the synthesis of Pyridazin-3-ylmethanamine dihydrochloride and its structural analogues, ensuring high yields and purity of the target compounds.

Reactivity and Advanced Chemical Transformations of Pyridazin 3 Ylmethanamine Dihydrochloride

Reactivity Profiles of the Primary Amine Moiety

The primary aliphatic amine group in pyridazin-3-ylmethanamine (B1322590) is a versatile nucleophilic center, capable of participating in a wide array of chemical reactions. Its reactivity is fundamental to the construction of more complex molecular architectures.

Formation of Imine and Amide Derivatives

The primary amine serves as a key handle for derivatization through the formation of imines (Schiff bases) and amides, two of the most fundamental linkages in organic and medicinal chemistry.

Imines: The reaction of pyridazin-3-ylmethanamine with aldehydes or ketones, typically under acid catalysis, leads to the formation of the corresponding imine derivatives. This condensation reaction proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond. The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the product. redalyc.org The reactivity of the imine group itself is notable; the C=N bond can act as an electrophile, a nucleophile, a dienophile, or an aza-diene, making these derivatives valuable synthetic intermediates. redalyc.org

Amides: Amide bond formation is a cornerstone of synthetic chemistry, and the primary amine of pyridazin-3-ylmethanamine reacts readily with carboxylic acids and their activated derivatives. researchgate.net Direct condensation with a carboxylic acid requires high temperatures and is often impractical. luxembourg-bio.com Therefore, the reaction is typically facilitated by coupling reagents that activate the carboxylic acid component, converting the hydroxyl group into a better leaving group. luxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts. luxembourg-bio.com Alternatively, conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride, allows for a rapid and efficient reaction with the amine. nih.gov These methods are widely employed in the synthesis of complex molecules, including pharmaceuticals. researchgate.netresearchgate.net

The table below summarizes representative conditions for the formation of amide derivatives from primary amines like pyridazin-3-ylmethanamine.

Table 1: Representative Conditions for Amide Bond Formation

| Acylating Agent | Coupling/Activating Reagent | Typical Conditions | Product |

|---|---|---|---|

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Inert solvent (e.g., DCM, DMF), Room Temp | N-Acyl Derivative |

| Carboxylic Acid | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with HOBt | Aqueous or organic solvent, Room Temp | N-Acyl Derivative |

| Carboxylic Acid | Triphosgene | Microflow reactor, short residence time | N-Acyl Derivative |

| Acyl Chloride | Amine Base (e.g., Triethylamine) | Inert solvent (e.g., DCM), 0 °C to Room Temp | N-Acyl Derivative |

Oxidation Reactions and Their Regioselectivity

The oxidation of pyridazin-3-ylmethanamine can occur at two distinct sites: the primary amine and the nitrogen atoms of the pyridazine (B1198779) ring. The regioselectivity of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions.

Oxidation of the primary amine moiety can lead to a variety of products. Mild oxidation may yield the corresponding imine, while stronger conditions can produce the nitrile. In contrast, the nitrogen atoms of the pyridazine ring are susceptible to oxidation, particularly forming N-oxides. nih.gov For instance, metabolite identification studies of pyridazine-containing compounds have shown that oxidation can occur on the pyridazine nitrogen atoms. nih.gov The electron-deficient nature of the pyridazine ring generally makes it less prone to oxidative degradation than electron-rich heterocycles, but N-oxidation is a common metabolic pathway and a useful synthetic transformation. The choice of a specific oxidant (e.g., peroxy acids like m-CPBA for N-oxidation vs. metal-based reagents for amine oxidation) allows for controlled regioselectivity.

Nucleophilic Reactivity Towards Electrophilic Centers

As a primary amine, pyridazin-3-ylmethanamine is a potent nucleophile that readily attacks a wide range of electrophilic centers. This reactivity is fundamental to its utility as a building block in organic synthesis. Beyond acylation (leading to amides), the amine can undergo:

Alkylation: Reaction with alkyl halides (S_N2 reaction) to form secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce stable sulfonamides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to yield secondary or tertiary amines.

The nucleophilicity of the amine can be modulated. For example, the reversible reaction with carbon dioxide to form an alkyl-ammonium carbamate (B1207046) has been shown to temporarily reduce the amine's reactivity, offering a "green" protection strategy. nih.gov This allows for selective reactions at other sites in a molecule before restoring the amine's nucleophilicity by removing the CO2. nih.gov

Chemical Transformations of the Pyridazine Heterocyclic Ring

The pyridazine ring is characterized by its electron-deficient nature, a consequence of the two electronegative, adjacent nitrogen atoms. nih.gov This property makes the ring susceptible to nucleophilic attack and provides a platform for advanced C-C bond-forming reactions.

Nucleophilic Aromatic Substitution on the Pyridazine Ring

The electron-deficient pyridazine ring is activated towards nucleophilic aromatic substitution (S_NAr), particularly when a suitable leaving group (e.g., a halogen) is present on the ring. The positions most activated for nucleophilic attack are those ortho and para to the ring nitrogens. stackexchange.comechemi.com In the pyridazine system, this corresponds to positions 3 and 6, and to a lesser extent, positions 4 and 5.

The mechanism involves the initial attack of a nucleophile on an electron-deficient carbon atom of the ring, forming a high-energy, anionic intermediate known as a Meisenheimer complex. echemi.comyoutube.com The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms. stackexchange.comechemi.com The subsequent departure of the leaving group restores the aromaticity of the ring, completing the substitution. The stability of the Meisenheimer intermediate is key to the feasibility of the reaction; attack at positions that allow the negative charge to reside on a nitrogen atom is strongly favored. stackexchange.comechemi.comyoutube.com This principle dictates the regioselectivity of S_NAr reactions on pyridazine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds and have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. researchgate.netnih.gov Halogenated pyridazines are excellent substrates for these transformations, allowing for the introduction of a wide variety of substituents onto the heterocyclic core. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. This method has been successfully applied to synthesize a range of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles. nih.govnih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples a halopyridazine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of aryl-alkyne structures. acs.org Modern protocols often allow the reaction to be performed under copper-free conditions and in aqueous media, enhancing its sustainability. wikipedia.orgrsc.org

The table below provides illustrative examples of palladium-catalyzed cross-coupling reactions on a representative 3-halopyridazine scaffold.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on a 3-Halopyridazine Core

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | 3-Aryl/Heteroaryl Pyridazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine, Piperidine (B6355638) | 3-Alkynyl Pyridazine |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine | 3-Alkenyl Pyridazine |

| Stille | Organostannane | Pd(PPh₃)₄ | (None) | 3-Aryl/Alkyl Pyridazine |

These advanced transformations highlight the synthetic versatility of the pyridazine scaffold present in Pyridazin-3-ylmethanamine, enabling its elaboration into a diverse array of more complex and functionally rich molecules.

Ring-Opening and Rearrangement Reactions

The pyridazine ring is generally aromatic and possesses a degree of stability. However, under specific conditions, pyridazine derivatives can undergo ring-opening or rearrangement reactions, often leading to the formation of other heterocyclic systems. These transformations are typically driven by factors such as the presence of specific substituents, the use of potent reagents, or photochemical activation.

One notable rearrangement is the transformation of pyridazine derivatives into pyrazole (B372694) systems. For instance, the treatment of phenyl(4-pyridazinyl)methanols with p-toluenesulfonic acid at elevated temperatures has been shown to cause a rearrangement to C-4 substituted pyrazole derivatives. While this example involves a different substitution pattern, it highlights a potential pathway for the structural reorganization of the pyridazine nucleus.

Furthermore, "ring switching" transformations have been observed in fused pyridazine systems. For example, heating 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-diazonium salts in primary alkanols results in their conversion to 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates. This type of reaction involves a significant alteration of the heterocyclic scaffold.

In the context of Pyridazin-3-ylmethanamine, the amino group could potentially participate in or direct such rearrangements. For example, diazotization of the aminomethyl group, if chemically feasible, could lead to a reactive intermediate prone to rearrangement.

Photochemical methods have also been employed to induce ring-opening in pyridazine derivatives. A notable example is the photochemical ring opening of pyridazine N-oxides, which can lead to the formation of 1H-pyrazoles. This process demonstrates that the input of light energy can overcome the aromatic stability of the pyridazine ring, leading to significant structural changes.

Additionally, reactions involving strong nucleophiles can lead to ring transformations. For instance, the reaction of certain halogenated pyridazines with potassium amide in liquid ammonia (B1221849) can proceed via a ring-opening and subsequent re-closure mechanism, a process known as the SN(ANRORC) mechanism. The aminomethyl group in Pyridazin-3-ylmethanamine could influence the susceptibility of the ring to nucleophilic attack and potentially mediate such transformations.

Table 1: Examples of Ring-Opening and Rearrangement Reactions in Pyridazine Derivatives

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Phenyl(4-pyridazinyl)methanols | p-Toluenesulfonic acid, elevated temperature | C-4 substituted pyrazoles | Rearrangement |

| 4-Oxo-4H-pyrimido[1,2-b]pyridazine-3-diazonium salts | Primary alkanols, 50-80°C | 1-(Substituted pyridazin-3-yl)-1H-1,2,3-triazoles | Ring Switching |

| Pyridazine N-oxides | Photochemical conditions | 1H-Pyrazoles | Photochemical Ring Opening |

| Halogenated Pyridazines | Potassium amide in liquid ammonia | Aminated Pyridazines (via ring-opening) | SN(ANRORC) |

Exploration of Novel Reaction Pathways

The exploration of novel reaction pathways involving pyridazine derivatives is an active area of research, driven by the quest for new synthetic methodologies and the construction of complex molecules with potential applications in medicinal chemistry and materials science. rjptonline.org For Pyridazin-3-ylmethanamine dihydrochloride (B599025), its bifunctional nature, possessing both a reactive heterocyclic ring and a primary amine, makes it an interesting building block for the synthesis of more complex structures.

One area of innovation is the use of pyridazine derivatives in multicomponent reactions. These reactions allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. The aminomethyl group of Pyridazin-3-ylmethanamine could serve as a key functional handle in such transformations, reacting with carbonyl compounds and other electrophiles to build elaborate molecular architectures.

The development of novel cyclization reactions to form fused pyridazine systems is another important research direction. For example, pyridazine derivatives can be used as starting materials to synthesize fused heterocyclic systems like pyridazino[4,5-d]pyridazines. These reactions often involve the strategic introduction of functional groups onto the pyridazine ring, followed by an intramolecular cyclization step. The aminomethyl group of Pyridazin-3-ylmethanamine could be chemically modified to participate in such cyclization strategies.

Furthermore, the application of modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, to pyridazine derivatives is expanding the scope of their chemical transformations. While the pyridazine ring can sometimes pose challenges for these reactions due to the coordinating ability of the nitrogen atoms, successful protocols have been developed. For Pyridazin-3-ylmethanamine, derivatization of the amino group or the pyridazine ring could provide handles for cross-coupling reactions, enabling the introduction of a wide range of substituents.

Aza-Diels-Alder reactions represent a powerful tool for the synthesis of pyridazine derivatives. For instance, the reaction of 1,2,3-triazines with 1-propynylamines provides a regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org While this is a synthetic route to pyridazines, the principles could potentially be applied in reverse or in modification reactions of existing pyridazine rings.

Table 2: Examples of Novel Reaction Pathways Involving Pyridazine Derivatives

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Significance |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines and 1-Propynylamines | Neutral conditions | 6-Aryl-pyridazin-3-amines | Highly regioselective synthesis of substituted pyridazines. organic-chemistry.org |

| Multicomponent Reactions | Pyridazine derivatives, carbonyls, etc. | Various catalysts | Complex heterocyclic systems | Efficient construction of molecular complexity. |

| Intramolecular Cyclization | Functionalized Pyridazines | Various | Fused Pyridazine Systems | Access to novel polycyclic heteroaromatics. |

| Cross-Coupling Reactions | Halogenated Pyridazines | Transition metal catalysts | Substituted Pyridazines | Broadening the scope of functionalization. |

Coordination Chemistry of Pyridazin 3 Ylmethanamine Dihydrochloride

Ligand Design Principles for Pyridazin-3-ylmethanamine (B1322590) Scaffolds

The design of ligands is a critical aspect of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. The Pyridazin-3-ylmethanamine scaffold is built upon key principles that make it an intriguing candidate for forming coordination compounds.

The pyridazine (B1198779) ring itself possesses distinct physicochemical properties that are central to its function as a ligand component. nih.gov It is characterized by a high dipole moment and the presence of two adjacent nitrogen atoms, which can act as robust hydrogen bond acceptors. nih.gov These nitrogen atoms are Lewis bases, capable of donating their lone pair of electrons to a metal center. wikipedia.org Unlike pyridine (B92270), the pyridazine nucleus does not have any ring carbons that are "unactivated" towards nucleophilic attack, a factor that influences its electronic properties and interactions. The electron-deficient nature of the aromatic system, due to the two nitrogen atoms, reduces its electron-donor abilities compared to pyridine. researchgate.net

The aminomethyl group (-CH₂NH₂) appended at the 3-position introduces a second potential coordination site. The primary amine is a classic sigma-donor group that readily coordinates to a wide range of metal ions. scirp.org The flexibility of the methylene (B1212753) linker allows the amine group to orient itself to achieve stable chelate ring formations with a metal center, typically in conjunction with one of the pyridazine nitrogen atoms.

Key design principles for this scaffold include:

Chelation: The proximate arrangement of the pyridazine ring and the aminomethyl group allows the molecule to act as a bidentate chelating ligand. atlanticoer-relatlantique.ca This chelation can involve one of the ring nitrogens (likely N2) and the amine nitrogen, forming a stable five-membered ring with a coordinated metal ion.

Bridging: The ligand can also act as a bridging ligand to form polynuclear complexes or coordination polymers. One metal center could be bound by the chelating moiety, while the second, more distant pyridazine nitrogen (N1) could coordinate to another metal center.

Modulation of Properties: The inherent properties of the pyridazine ring, such as its electronic profile and steric factors, can be modulated by substituents on the ring, which in turn influences the properties of the resulting metal complexes. researchgate.net

The combination of a rigid aromatic heterocycle and a flexible side-chain amine donor site provides a versatile platform for creating complexes with specific geometries and electronic properties.

Metal Complex Formation and Structural Aspects

While specific crystal structures for metal complexes of Pyridazin-3-ylmethanamine are not extensively documented in the reviewed literature, the formation and structural aspects can be inferred from closely related analogs, such as 3-aminomethylpyridine (3-amp). The reaction of 3-amp with metal salts like silver(I) tetrafluoroborate (B81430) and silver(I) trifluoroacetate (B77799) has been shown to produce a diverse array of coordination networks, including macrocycles and coordination polymers of one, two, and three dimensions. nih.govnih.govacs.org The final structure of these complexes is highly dependent on factors such as the ligand-to-metal ratio, the nature of the counter-anion, and the crystallization temperature. nih.govacs.org

Pyridazin-3-ylmethanamine is expected to coordinate with metal ions primarily through its nitrogen donor atoms. Two principal coordination modes are anticipated:

Monodentate Coordination: The ligand could bind to a metal center through either one of the pyridazine nitrogen atoms or the aminomethyl nitrogen.

Bidentate Chelation: A more stable arrangement often involves the formation of a chelate ring where both the aminomethyl nitrogen and the adjacent pyridazine nitrogen (N2) coordinate to the same metal ion. atlanticoer-relatlantique.ca

Bidentate Bridging: The ligand could bridge two metal centers, with one coordinating to the aminomethyl group and/or N2, and the other coordinating to the N1 atom of the pyridazine ring.

Studies on 3-aminomethylpyridine (3-amp) complexes with silver(I) have demonstrated how these coordination modes can lead to complex supramolecular assemblies. For instance, different ligand-to-metal ratios result in distinct structural motifs.

| Ligand:Metal Ratio | Crystallization Temp. | Resulting Structural Motif | Dimensionality |

|---|---|---|---|

| 1:1 | -35 °C | Folded Macrocycle | 0D (Discrete) |

| 1:1 | 5 °C | Linear Coordination Polymer | 1D |

| 3:2 | Any | 2D Sheets | 2D |

| 2:1 | Low Temp. | 1D Coordination Polymer | 1D |

| 2:1 | High Temp. | 2D Coordination Polymer | 2D |

These structures are often stabilized by secondary interactions such as hydrogen bonding involving the amine protons and π-stacking between the aromatic rings. nih.gov It is highly probable that Pyridazin-3-ylmethanamine would form analogous structures, with the additional pyridazine nitrogen potentially participating in further coordination or hydrogen bonding, possibly leading to even more complex and higher-dimensionality networks.

Investigation of Metal-Ligand Interactions

The interaction between a metal ion and a ligand like Pyridazin-3-ylmethanamine is primarily governed by the donation of electron density from the ligand's nitrogen atoms to the empty orbitals of the metal center, forming a coordinate covalent bond. msu.edu This interaction can be investigated through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Coordination of the amine group to a metal ion typically results in a shift of the N-H stretching and bending vibrations to lower frequencies. Similarly, changes in the vibration modes of the pyridazine ring can indicate its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment. researchgate.net A downfield shift in the signals for protons and carbons near the coordinating nitrogen atoms is expected upon complexation, confirming the binding sites.

UV-Visible Spectroscopy: Metal-ligand coordination can alter the electronic transitions within the ligand (intraligand transitions) or introduce new transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. These are particularly useful for studying complexes of transition metals with d-electrons. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for modeling the structures of metal complexes and analyzing the electronic interactions between the metal and the ligand. scirp.org These studies can predict geometries, vibrational frequencies, and electronic spectra, complementing experimental data. They can also quantify the nature of the metal-ligand bond, distinguishing between sigma-donation and pi-backbonding contributions. nih.gov For pyridazine-based ligands, π-backbonding ability has been noted as a significant factor in the electronic properties of their complexes. nih.gov

The combination of the hard amine donor and the borderline pyridazine nitrogen donors allows this ligand to interact with a range of metal ions, from hard Lewis acids to softer ones, leading to complexes with varying degrees of covalent character in their metal-ligand bonds.

Potential Role in Catalysis and Material Science

While direct applications of Pyridazin-3-ylmethanamine dihydrochloride (B599025) complexes in catalysis and material science are not yet established, the structural motifs it is capable of forming suggest significant potential in these fields. The broader families of pyridazine and pyridine-based coordination compounds have demonstrated utility in both areas.

Catalysis: Metal complexes containing pyridazine and related diazine ligands are explored for their catalytic activities. beilstein-journals.org The electronic properties of the pyridazine ring can influence the redox potential of the metal center, which is a key parameter in many catalytic cycles, such as oxidation or reduction reactions. For example, a dinuclear Ruthenium(II) complex with a pyridazine-based N-heterocyclic carbene ligand has shown excellent catalytic activity for the oxidation of alkenes. acs.org Similarly, iron complexes with pincer-type ligands based on pyrazine (B50134) (an isomer of pyridazine) have been used to catalyze the hydrogenation of carbon dioxide. beilstein-journals.org The Pyridazin-3-ylmethanamine ligand could be used to create well-defined catalytic sites, where the bifunctional nature of the ligand helps to stabilize the metal center and modulate its reactivity.

Material Science: The ability of bifunctional ligands like Pyridazin-3-ylmethanamine to act as linkers between metal centers is a cornerstone for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are of immense interest due to their tunable structures, porosity, and diverse functional properties. nih.gov

Potential applications in material science include:

Gas Storage and Separation: The formation of porous frameworks could allow for the selective adsorption of gases.

Luminescence: Many coordination polymers, particularly those with Zn(II) or Cd(II) and aromatic ligands, exhibit luminescence, making them candidates for sensors, probes, or components in light-emitting devices. mdpi.com

Smart Materials: Coordination polymers can exhibit responses to external stimuli such as light, heat, or the presence of certain chemical vapors, leading to applications in vapochromic or photochromic materials. nih.gov

The combination of the pyridazine ring and the aminomethyl group in a single ligand provides a versatile building block for creating multidimensional coordination networks with potentially interesting and useful catalytic or material properties. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry to investigate the electronic structure of molecules. gsconlinepress.com It has proven to be a powerful framework for developing new criteria for rationalizing and predicting theoretical chemical parameters. gsconlinepress.com DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule, and to analyze its electronic properties.

For pyridazine (B1198779) and its derivatives, DFT methods, such as B3LYP with a 6-31(d,p) basis set, have been used to study the effect of the nitrogen atom positions on the electronic and structural properties of the aromatic ring. iiste.orgresearchgate.net Such studies typically calculate various parameters, including total energies, electronic states, and dipole moments. iiste.orgresearchgate.net For instance, theoretical studies on pyridine (B92270), pyrimidine, pyrazine (B50134), and pyridazine have been performed using DFT to obtain optimized structures and calculate a range of electronic properties. iiste.orgresearchgate.net The results of these calculations can provide insights into the stability and reactivity of the molecules. gsconlinepress.com In studies of potential corrosion inhibitors, DFT has been used to simulate the molecular structures of pyridazine derivatives and correlate their electronic structure with their inhibition potential. gsconlinepress.com

Table 1: Illustrative Data from DFT Calculations on Pyridazine Derivatives

| Parameter | Pyridazine (Illustrative) | Description |

| Total Energy (a.u.) | Varies | The total energy of the molecule in its optimized geometry. |

| Dipole Moment (Debye) | ~4.67 | A measure of the separation of positive and negative charges in a molecule. iiste.org |

| Method/Basis Set | B3LYP/6-31G* | A common combination of functional and basis set for such calculations. gsconlinepress.com |

Note: The data in this table is illustrative and based on findings for pyridazine and its derivatives from the literature; it does not represent specific calculated values for Pyridazin-3-ylmethanamine (B1322590);dihydrochloride (B599025).

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lumo Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. iiste.org

For pyridazine derivatives, the HOMO-LUMO energy gap can be calculated using DFT. researchgate.net A smaller energy gap generally implies higher reactivity. iiste.org Studies on various diazines have shown that the introduction of nitrogen atoms into a benzene (B151609) ring affects the HOMO-LUMO gap, which in turn influences the material's conductivity and electronic properties. iiste.orgresearchgate.net For example, in a comparative study, the pyridazine molecule was shown to have a specific energy gap that influences its electronic behavior. iiste.orgresearchgate.net In some cases, for correlating reactivity, it may be necessary to consider orbitals beyond the HOMO and LUMO, such as the LUMO+1 (the next lowest unoccupied molecular orbital). wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Energies for Diazines

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine | -6.88 | -0.49 | 6.39 |

| Pyridazine | -7.28 | -0.73 | 6.55 |

| Pyrimidine | -7.21 | -0.63 | 6.58 |

| Pyrazine | -7.13 | -0.71 | 6.42 |

Source: Adapted from theoretical studies on diazines. iiste.orgresearchgate.net These values are for the parent heterocycles and serve as a reference.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For pyridazine synthesis and functionalization, theoretical modeling can provide a deeper understanding of the reaction pathways.

For instance, the synthesis of pyridazines can occur through various routes, such as the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or through cycloaddition reactions like the inverse-electron-demand Diels-Alder reaction. researchgate.netchemtube3d.comorganic-chemistry.org Theoretical calculations can be used to model the geometries of reactants, intermediates, transition states, and products for these reactions. By calculating the energies of these species, a reaction energy profile can be constructed, and the activation energy, which determines the reaction rate, can be quantified. For example, the activation energies for the nucleophilic substitution of chloropyridazines have been calculated to understand their reactivity differences. wuxibiology.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Predictions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hillsdale.edu This technique is particularly useful for conformational analysis, where the different spatial arrangements of a molecule are explored, and for predicting how a ligand might bind to a biological target, such as a protein.

For flexible molecules like "Pyridazin-3-ylmethanamine;dihydrochloride," which has a rotatable aminomethyl side chain, MD simulations can reveal the preferred conformations in different environments. In the context of drug discovery, MD simulations are often used in conjunction with molecular docking to assess the stability of a ligand-protein complex. researchgate.net For example, MD simulations have been performed on new pyridazine derivatives to understand their molecular dynamics, with the simulation data being compared to experimental results from solid-state NMR. hillsdale.edu Such studies can provide insights into how pyridazine derivatives interact with biological systems at a molecular level. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of Pyridazin-3-ylmethanamine (B1322590);dihydrochloride (B599025) in solution. The proton and carbon chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of Pyridazin-3-ylmethanamine;dihydrochloride is expected to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the aminomethyl side chain. Due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring, the ring protons are anticipated to resonate in the downfield region, typically between δ 7.5 and 9.5 ppm. The specific coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) would allow for the unambiguous assignment of each proton on the pyridazine ring. The methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet or a multiplet, depending on the solvent and pH, in the range of δ 4.0-5.0 ppm. The protons of the ammonium (B1175870) group would be expected to show a broad signal, the chemical shift of which is highly dependent on concentration and the deuterated solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridazine ring are expected to resonate at lower field (higher ppm values) compared to typical aromatic systems, a consequence of the deshielding effect of the two nitrogen atoms. These signals would likely appear in the δ 120-160 ppm range. The carbon of the methylene group is anticipated to have a chemical shift in the range of δ 40-50 ppm.

A representative, hypothetical dataset for the ¹H and ¹³C NMR of this compound in a suitable deuterated solvent such as D₂O or DMSO-d₆ is presented below. It is important to note that actual chemical shifts can vary based on the solvent, concentration, and temperature.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~9.2 (dd) | H-6 | ~155 | C-3 |

| ~8.0 (dd) | H-4 | ~150 | C-6 |

| ~7.8 (dd) | H-5 | ~130 | C-5 |

| ~4.5 (s) | -CH₂- | ~128 | C-4 |

| ~45 | -CH₂- |

Note: The presented data is hypothetical and intended for illustrative purposes. Actual experimental values may differ.

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful technique for confirming the molecular formula of this compound and for studying its fragmentation pathways.

Molecular Formula Confirmation: ESI-MS in the positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, where M is the free base (Pyridazin-3-ylmethanamine). The high mass accuracy of HRMS allows for the determination of the elemental composition of this ion, which would confirm the molecular formula C₅H₈N₃⁺.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide valuable structural information. The fragmentation of pyridazine derivatives is often characterized by the cleavage of the N-N bond and the loss of N₂. For Pyridazin-3-ylmethanamine, characteristic fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) from the side chain, as well as cleavages within the pyridazine ring. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Pyridazin-3-ylmethanamine

| Ion | Predicted m/z | Description |

| [C₅H₇N₃ + H]⁺ | 110.0713 | Protonated molecule (free base) |

| [C₅H₅N₂]⁺ | 93.0498 | Loss of NH₃ |

| [C₄H₄N]⁺ | 66.0389 | Loss of N₂ from [C₅H₅N₂]⁺ |

Note: The m/z values are predicted for the monoisotopic masses.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, analysis of related pyridazine structures suggests that the pyridazine ring would be planar. The crystal packing would likely be dominated by an extensive network of hydrogen bonds involving the ammonium group, the pyridazinyl nitrogen atoms, and the chloride counter-ions. These interactions would play a crucial role in stabilizing the crystal lattice. The data obtained from such an analysis would be invaluable for understanding intermolecular interactions and for computational modeling studies.

Vibrational Spectroscopy (FT-IR) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group and Electronic Transitions

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine hydrochloride would appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the pyridazine ring would be observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be in the 3000-2850 cm⁻¹ range. The C=N and C=C stretching vibrations of the aromatic pyridazine ring would give rise to characteristic bands in the 1600-1400 cm⁻¹ region. The N-H bending vibrations would also be present in this region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-2800 (broad) | N-H stretch | R-NH₃⁺ |

| 3100-3000 | C-H stretch | Aromatic (pyridazine) |

| 3000-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1400 | C=N, C=C stretch | Aromatic ring |

| 1600-1500 | N-H bend | R-NH₃⁺ |

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyridazine and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. For this compound dissolved in a suitable solvent like water or ethanol, one would expect to observe absorption maxima in the 200-400 nm range, characteristic of the pyridazine chromophore. The exact position and intensity of these bands can be influenced by the solvent and the protonation state of the molecule.

Applications in Advanced Organic Synthesis and Materials Chemistry

Pyridazin-3-ylmethanamine (B1322590) Dihydrochloride (B599025) as a Versatile Building Block in Complex Molecule Synthesis

There is no specific information available in the reviewed literature or patents that demonstrates the use of Pyridazin-3-ylmethanamine dihydrochloride as a versatile building block in the synthesis of complex molecules. While the pyridazine (B1198779) moiety is a component of various therapeutic agents, the specific role and reaction pathways involving Pyridazin-3-ylmethanamine dihydrochloride as a starting material are not documented. The primary amine of the aminomethyl group suggests potential for reactions such as alkylation and acylation, but concrete examples leading to complex structures are not reported. cymitquimica.com

Construction of Diverse Heterocyclic Frameworks and Fused Ring Systems

No specific examples were found that describe the use of Pyridazin-3-ylmethanamine dihydrochloride in the construction of diverse heterocyclic frameworks or fused ring systems. Methodologies for creating fused pyridazine systems, such as pyrimido[1,2-b]pyridazines or pyrido[3,4-c]pyridazines, typically employ different pyridazine precursors, like 3-aminopyridazines. molaid.com Research on cyclocondensation or metal-catalyzed cross-coupling reactions to form fused systems has not specifically reported the use of Pyridazin-3-ylmethanamine dihydrochloride as a reactant.

Development of Novel Organic Reagents and Synthetic Methodologies

There is no evidence in the reviewed literature to suggest that Pyridazin-3-ylmethanamine dihydrochloride has been used for the development of novel organic reagents or as a key component in new synthetic methodologies. Its potential reactivity is implied by its functional groups, but its application as a catalyst, specialized reagent, or foundational element for a new synthetic strategy is not described.

Strategic Role in Chemical Biology and Drug Discovery Research

Scaffold Design and Modification for Chemical Library Generation

The pyridazine (B1198779) nucleus is a versatile core structure for the generation of chemical libraries aimed at drug discovery. lifechemicals.com Its ability to be readily functionalized at various positions allows for the creation of diverse compound collections. scirp.org Pyridazin-3-ylmethanamine (B1322590) serves as an exemplary starting point for such endeavors. The pyridazine ring itself can act as a bioisosteric replacement for other aromatic systems, like a phenyl ring, often conferring improved physicochemical properties such as reduced lipophilicity and lower potential for cytochrome P450 inhibition. nih.gov

The primary amine of Pyridazin-3-ylmethanamine is a versatile functional handle for modification. Through reactions like acylation, alkylation, and reductive amination, a vast array of substituents can be introduced. This strategy allows medicinal chemists to systematically modify the scaffold to explore the chemical space around a biological target. By combining different pyridazine cores with a variety of side chains attached via the aminomethyl linker, large libraries of compounds can be generated for high-throughput screening. nih.govresearchgate.netwhiterose.ac.uk This approach accelerates the discovery of novel lead compounds for a wide range of therapeutic targets. nih.gov

Precursor Synthesis for Pharmacologically Relevant Chemical Scaffolds

Pyridazin-3-ylmethanamine and its close chemical relatives are valuable precursors in the multi-step synthesis of more complex, pharmacologically relevant molecules. The inherent reactivity of both the pyridazine ring and the aminomethyl side chain can be exploited to construct fused heterocyclic systems and other elaborate molecular architectures. nih.gov

For instance, 3-aminopyridazines are key intermediates in the synthesis of fused ring systems like imidazo[1,2-b]pyridazines and pyrimido[1,2-b]pyridazines. nih.govsemanticscholar.orgnih.gov These fused scaffolds are present in numerous compounds with demonstrated biological activities, including kinase inhibitors. nih.gov The synthesis often involves the reaction of the exocyclic amine with bifunctional reagents to build a new ring onto the pyridazine core. semanticscholar.org The aminomethyl group of Pyridazin-3-ylmethanamine can be similarly used, or it can be chemically transformed (e.g., through oxidation or cyclization reactions) to facilitate the construction of these larger, biologically active scaffolds.

The following table highlights some pharmacologically relevant scaffolds that can be accessed using pyridazine-based precursors.

| Scaffold Family | Associated Pharmacological Activity | Reference(s) |

| Imidazo[1,2-b]pyridazines | Kinase Inhibition, Anticancer, Anti-inflammatory | nih.govnih.govdntb.gov.ua |

| Pyrimido[1,2-b]pyridazines | CNS Activity, Kinase Inhibition | semanticscholar.org |

| Pyrido[2,3-d]pyridazines | Aldose Reductase Inhibition, Kinase Inhibition | scirp.org |

| Fused Pyridazinones | Antiviral, Anticancer | researchgate.net |

Structure-Based Chemical Derivatization for Biochemical Probe Development

Biochemical probes are essential tools for elucidating the roles of specific proteins in biological processes. These probes typically consist of a selective inhibitor (the pharmacophore) connected via a linker to a reporter tag, such as biotin (B1667282) or a fluorescent dye. The development of such probes relies heavily on structure-based design and the availability of versatile building blocks.

Pyridazin-3-ylmethanamine is an ideal candidate for this type of derivatization. The core pyridazine moiety can serve as the pharmacophore that binds to the target protein. The aminomethyl group at the 3-position provides a perfect, solvent-exposed attachment point for a linker arm. This strategic placement allows the bulky reporter tag to be positioned away from the protein's binding site, minimizing interference with the probe's affinity for its target.

The synthesis of a biochemical probe from this scaffold would involve a two-step process: first, optimization of the pyridazine core to achieve high potency and selectivity for the target protein; second, the covalent attachment of a linker and reporter tag to the aminomethyl group. The resulting probe can then be used in various chemical biology applications, such as affinity pull-down experiments to identify binding partners or fluorescence microscopy to visualize the subcellular localization of the target protein.

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

A cornerstone of medicinal chemistry is the systematic modification of a lead compound to understand how different structural features contribute to its biological activity—a process known as establishing a structure-activity relationship (SAR). The Pyridazin-3-ylmethanamine scaffold is well-suited for such studies due to its multiple points for chemical modification.

SAR studies on pyridazine derivatives have been conducted for various biological targets, including enzymes and receptors. researchgate.netnih.govnih.gov These studies typically involve synthesizing a series of analogues where specific positions on the pyridazine ring or its substituents are altered, and then measuring the biological activity of each new compound.

For example, in the development of amyloid inhibitors based on a pyridazine core, researchers synthesized a series of derivatives to probe the importance of substituents on the flanking aryl rings. nih.gov The study revealed that not only the type of substituent (e.g., hydrogen-bonding groups, halogens) but also their precise position on the ring was critical for inhibitory activity. nih.gov A fluorinated derivative was found to be a more effective kinetic inhibitor than the original lead compound, demonstrating how subtle modifications can significantly impact biological function. nih.gov

A representative SAR table for a hypothetical series of pyridazine-based inhibitors is shown below, illustrating how activity changes with different substituents.

| Compound ID | R1 (at C6-position) | R2 (on N-aryl group) | Inhibitory Activity (IC50, nM) |

| A-1 | -H | -H | 500 |

| A-2 | -CH3 | -H | 250 |

| A-3 | -Cl | -H | 150 |

| A-4 | -Cl | 4-F | 50 |

| A-5 | -Cl | 3-F | 180 |

| A-6 | -OCH3 | 4-F | 400 |

This systematic approach allows researchers to build a clear picture of the chemical features required for optimal biological activity, guiding the rational design of more potent and selective therapeutic agents. nih.gov

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of synthetic routes for complex molecules, including pyridazine (B1198779) derivatives. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict viable and efficient pathways, optimize reaction conditions, and even propose novel molecular structures with desired properties. nih.gov

Furthermore, ML models can predict the outcome of reactions, including potential side products and yields, by learning from extensive reaction databases like Reaxys. nih.govacs.org This predictive power allows for the in silico optimization of reaction parameters such as temperature, solvent, and catalyst, thereby reducing the need for extensive empirical experimentation.

Table 1: Applications of AI/ML in the Synthetic Design of Pyridazine Derivatives

| AI/ML Application | Potential Impact on Pyridazin-3-ylmethanamine (B1322590) Dihydrochloride (B599025) Synthesis |

|---|---|

| Retrosynthesis Prediction | Identifies novel and more efficient synthetic routes from basic precursors. nih.govacs.org |

| Reaction Condition Optimization | Predicts optimal temperature, pressure, catalyst, and solvent for key reaction steps, maximizing yield. |

| Forward Reaction Prediction | Anticipates reaction outcomes and potential by-products, aiding in purification strategy. acs.org |

| Novel Analogue Design | Proposes new derivatives of the target molecule with potentially enhanced properties. |

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, comprising academic and industry partners, is actively developing data-driven synthesis planning programs, highlighting the growing importance of these technologies in modern chemistry. nih.govacs.org

Advancements in Flow Chemistry and Automated Synthesis for Scalability

Traditional batch synthesis methods often face challenges in terms of scalability, safety, and process control. Flow chemistry, where reagents are continuously pumped through a reactor, offers a powerful alternative for the synthesis of pharmaceutical compounds, including nitrogen-containing heterocycles. researchgate.netmdpi.com This methodology provides precise control over reaction parameters, leading to higher yields, improved product purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net

The application of flow chemistry could significantly benefit the synthesis of Pyridazin-3-ylmethanamine dihydrochloride, especially during scale-up for potential industrial production. For example, critical steps such as the formation of the pyridazine ring could be performed in a continuous flow reactor, allowing for better heat management and mixing than in a large batch reactor. This approach has been successfully applied to the synthesis of other heterocyclic cores like pyrazoles and quinoxalines, often resulting in dramatically reduced reaction times. mdpi.comuc.pt

Combining flow chemistry with automation creates highly efficient and reproducible synthetic platforms. researchgate.net Automated systems can manage reagent delivery, reaction monitoring, and even downstream processing and purification, enabling high-throughput synthesis and optimization. researchgate.net Such a setup would allow for the rapid exploration of different reaction conditions to find the optimal process for producing Pyridazin-3-ylmethanamine dihydrochloride.

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often requires re-optimization at larger scales. | Easily scalable by running the system for longer periods. |

| Safety | Poor heat dissipation in large volumes; risk of thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. researchgate.net |

| Reaction Time | Can be lengthy (hours to days). | Significantly reduced, often to minutes. mdpi.com |

Sustainable and Environmentally Benign Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on "green" or sustainable practices, which aim to minimize environmental impact. Future research into the synthesis of Pyridazin-3-ylmethanamine dihydrochloride will likely focus on developing more environmentally benign methodologies.

Key principles of green chemistry applicable to pyridazine synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

A promising area of research is the development of metal-free catalytic systems. For instance, a recently developed metal-free, inverse electron-demand aza-Diels-Alder reaction provides a highly regioselective and efficient route to pyridazine derivatives under neutral conditions. organic-chemistry.org This approach avoids the use of potentially toxic and expensive metal catalysts, making it a more sustainable option. organic-chemistry.org Exploring such a strategy for the synthesis of the pyridazin-3-ylmethanamine core could be a significant step towards a greener manufacturing process.

Exploration of Novel Reactivity Modalities for Pyridazin-3-ylmethanamine Dihydrochloride

The exploration of novel chemical reactions and synthetic strategies is crucial for advancing the field. For pyridazines, which are important scaffolds in medicinal chemistry, the development of new methods for their synthesis and functionalization is an active area of research. organic-chemistry.orgmdpi.com

Future work on Pyridazin-3-ylmethanamine dihydrochloride could involve exploring new ways to construct the pyridazine ring or to introduce the methanamine side chain. For example, synthetic strategies starting from different precursors like 1,2,3-triazines or functionalized pyridine (B92270) derivatives could offer new routes to the target molecule. organic-chemistry.orgmdpi.com The Japp-Klingemann and Widman-Stoermer approaches have historically been used for certain pyridopyridazine (B8481360) systems, and modern variations of these classic reactions could be adapted. mdpi.com

Furthermore, research into the derivatization of the Pyridazin-3-ylmethanamine dihydrochloride scaffold could lead to new compounds with unique properties. Novel C-H activation or cross-coupling reactions could be employed to modify the pyridazine ring, while the primary amine group offers a handle for a wide range of chemical transformations. The synthesis of novel hydrazone derivatives from pyridazine precursors has been shown to yield compounds with interesting biological activities, suggesting a fruitful avenue for further exploration. nih.gov The design and synthesis of new pyridazin-3-one derivatives have also demonstrated significant biological potential. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pyridazin-3-ylmethanamine dihydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols with controlled reaction conditions. For example, refluxing in ethanol or dichloromethane under anhydrous conditions ensures minimal hydrolysis. Catalysts like palladium on carbon may enhance coupling reactions, while purification via column chromatography or crystallization improves purity . Key parameters include temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of reagents (e.g., 1:1.2 amine-to-acid chloride).

Q. What reaction conditions are critical for structural modifications of pyridazin-3-ylmethanamine dihydrochloride?

- Methodological Answer : Reaction conditions depend on the desired transformation:

-

Oxidation : Use potassium permanganate (KMnO₄) in acidic media to yield ketones or carboxylic acids .

-

Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces nitriles to amines .

-

Substitution : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic substitutions at the piperidine ring .